6-(4-chlorophenyl)-9,9-dimethyl-2,3,9,10-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-4,7(6H,8H)-dione
Description
This compound is a fused heterocyclic system comprising a thiazine ring (six-membered ring with sulfur and nitrogen) and a quinazoline-dione core. Key structural features include:
- 4-Chlorophenyl group at position 6, which may enhance lipophilicity and influence bioactivity.
- Dione moieties at positions 4 and 7, which can participate in hydrogen bonding and influence solubility.
While direct data on this compound’s synthesis or applications are unavailable in the provided evidence, its structural analogs (e.g., triazinoquinazolines and spiro-fused derivatives) have been extensively studied for antimicrobial activity and synthetic utility .
Properties
IUPAC Name |
6-(4-chlorophenyl)-9,9-dimethyl-3,6,8,10-tetrahydro-2H-[1,3]thiazino[2,3-b]quinazoline-4,7-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O2S/c1-19(2)9-13-16(14(23)10-19)17(11-3-5-12(20)6-4-11)22-15(24)7-8-25-18(22)21-13/h3-6,17H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNGDLXKCBFUISA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(N3C(=O)CCSC3=N2)C4=CC=C(C=C4)Cl)C(=O)C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-(4-chlorophenyl)-9,9-dimethyl-2,3,9,10-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-4,7(6H,8H)-dione is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound features a complex structure that includes a quinazoline core and thiazine ring, which are known for their diverse pharmacological properties. Despite limited research specifically on this compound, the structural characteristics suggest various possible biological activities.
Structural Characteristics
The compound's molecular formula is with a molecular weight of approximately 374.88 g/mol. The presence of the 4-chlorophenyl group and the thiazinoquinazoline framework may contribute to its bioactivity.
Antimicrobial Activity
Research indicates that quinazoline derivatives often exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains. A study on related thiazine derivatives highlighted their antibacterial potential against Gram-positive and Gram-negative bacteria. The electron-withdrawing nature of the chlorophenyl group may enhance this activity by stabilizing the molecular structure during interaction with microbial targets.
Anticancer Properties
Quinazoline derivatives are also known for their anticancer activities. Several studies have documented the ability of similar compounds to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves interference with specific signaling pathways related to cell growth and survival.
Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor. Thiazine derivatives have been reported to inhibit nitric oxide synthase (NOS), which plays a role in various physiological processes including vasodilation and neurotransmission. This inhibition can have therapeutic implications in conditions like hypertension and neurodegenerative diseases.
Case Studies
- Antimicrobial Study : A comparative study evaluated the antimicrobial efficacy of several thiazine derivatives against common pathogens. The results indicated that compounds containing halogenated phenyl groups exhibited enhanced activity compared to their non-halogenated counterparts.
- Anticancer Research : A recent investigation into quinazoline-based compounds revealed that those with a thiazine component demonstrated significant cytotoxicity against breast cancer cells in vitro. The study suggested that modifications to the phenyl group could optimize therapeutic effects.
Comparison with Similar Compounds
Key Observations :
- The target compound’s thiazine-quinazoline fusion differs from the triazine-quinazoline system in , which may alter electronic properties and biological target interactions.
- Substituents like 4-chlorophenyl (target) vs. 4-fluoro/methoxy-phenyl () influence polarity and bioavailability. Dimethyl groups in the target compound likely enhance steric protection compared to smaller substituents .
- High yields (>90%) in triazinoquinazoline synthesis () suggest efficient cyclocondensation routes, which might be applicable to the target compound’s synthesis .
Physicochemical Properties
Table 2: Property Comparison
Analysis :
- The target’s dimethyl groups and chlorophenyl substituent likely reduce solubility compared to hydroxyl or methoxy groups in ’s spiro compounds .
- High melting points (>300°C) in triazinoquinazolines () correlate with strong intermolecular forces, a trend that may extend to the target compound due to its rigid fused-ring system .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
